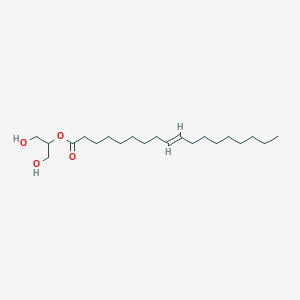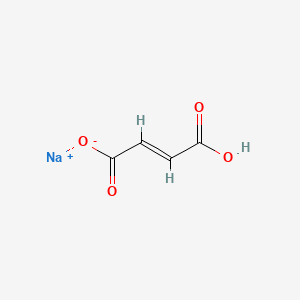
1,3-dihydroxypropan-2-yl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxypropan-2-yl oleate, also known as 2-Oleoylglycerol, is a monoacylglycerol where the acyl group is derived from oleic acid. It is a glycerolipid that contains a glycerol backbone esterified with oleic acid at the second position. This compound is of significant interest due to its various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl oleate can be synthesized through enzymatic reactions. One common method involves the use of lipase from Rhizopus oryzae in the presence of ethanol and water in n-heptane at 37°C for 6 hours. This reaction is regioselective and yields the desired product . Another method uses Novozym 435 and ethanol at 25°C for 4 hours .
Industrial Production Methods
Industrial production of this compound typically involves similar enzymatic processes but on a larger scale. The use of biocatalysts like lipases ensures high specificity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxypropan-2-yl oleate undergoes various chemical reactions, including:
Alcoholysis: This reaction involves the conversion of esters into alcohols and acids in the presence of an alcohol and a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Common Reagents and Conditions
Lipases: Used as biocatalysts in alcoholysis reactions.
Ethanol: Commonly used as a solvent and reactant in the synthesis and modification of the compound.
Major Products Formed
Monoolein: Formed through the enzymatic alcoholysis of triolein.
Dioleins and Oleic Acid: By-products of the alcoholysis reaction.
Applications De Recherche Scientifique
1,3-Dihydroxypropan-2-yl oleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics and food products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of 1,3-dihydroxypropan-2-yl oleate involves its interaction with cellular membranes and enzymes. It acts as a substrate for various lipases and can modulate the activity of these enzymes. The compound also plays a role in lipid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Monoolein: Another monoacylglycerol with similar structure and properties.
1-Monoolein: Differing only in the position of the oleic acid esterification.
Uniqueness
1,3-Dihydroxypropan-2-yl oleate is unique due to its specific regioselective synthesis and its role in various biological processes. Its ability to act as an emulsifier and its involvement in lipid signaling pathways make it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C21H40O4 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+ |
Clé InChI |
UPWGQKDVAURUGE-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CO)CO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-3,4-dihydropyrazol-5-yl]phenyl] acetate](/img/structure/B1232540.png)


![(8Z,22Z)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1232545.png)




![3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate](/img/structure/B1232555.png)
![[(8R,9S,13S,14S,17S)-17-[(1E)-cycloocten-1-yl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1232556.png)

![2-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1232559.png)
